

Comprehensive Safety, Handling, and Application Guide for Fmoc-Serinol in Bioconjugation

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Compound of Interest

Compound Name: *Fmoc-serinol*

Cat. No.: B12282405

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Introduction & Chemical Identity

Fmoc-serinol is a highly versatile bifunctional building block extensively utilized in solid-phase peptide synthesis (SPPS), lipid nanoparticle (LNP) conjugate development, and oligonucleotide modification[1][2]. Unlike standard amino acids, **Fmoc-serinol** provides a primary amine masked by the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, alongside two primary hydroxyl groups[2].

Depending on the synthetic objective, researchers deploy either the unprotected diol form, **Fmoc-Serinol** (CAS 154928-40-2), as a central bioconjugation scaffold[2][3], or the mono-tert-butyl protected variant, **Fmoc-Serinol(tBu)** (CAS 198561-87-4), for direct incorporation into peptide backbones without the risk of unwanted O-acylation[4].

Physicochemical Properties & Hazard Profile

Proper handling requires an understanding of the physicochemical properties that dictate both the reagent's reactivity and its safety profile[5]. The hazards associated with **Fmoc-serinol** are directly tied to its molecular structure.

Table 1: Physicochemical and Safety Profile of Fmoc-Serinol

Property / GHS Hazard	Value / Code	Mechanistic Rationale & Handling Implication
CAS Number	154928-40-2	Unprotected diol form; distinct from tBu-protected variants[3].
Molecular Weight	313.35 g/mol	High molecular weight limits volatility; the primary exposure risk is dust inhalation[3].
Storage Temperature	2–8°C, Desiccated	Cold storage prevents ambient moisture from causing micro-aggregation and protects against trace base contamination[4].
Skin Irritation	H315 (Category 2)	The lipophilic Fmoc group easily partitions into the stratum corneum. Mandates the use of nitrile gloves[6].
Eye Irritation	H319 (Category 2A)	Direct contact causes severe irritation. Safety goggles with side shields are strictly required[7].
Respiratory Hazard	H335 (STOT SE 3)	The fine crystalline powder easily aerosolizes. Weighing must occur in a draft-controlled enclosure[6].

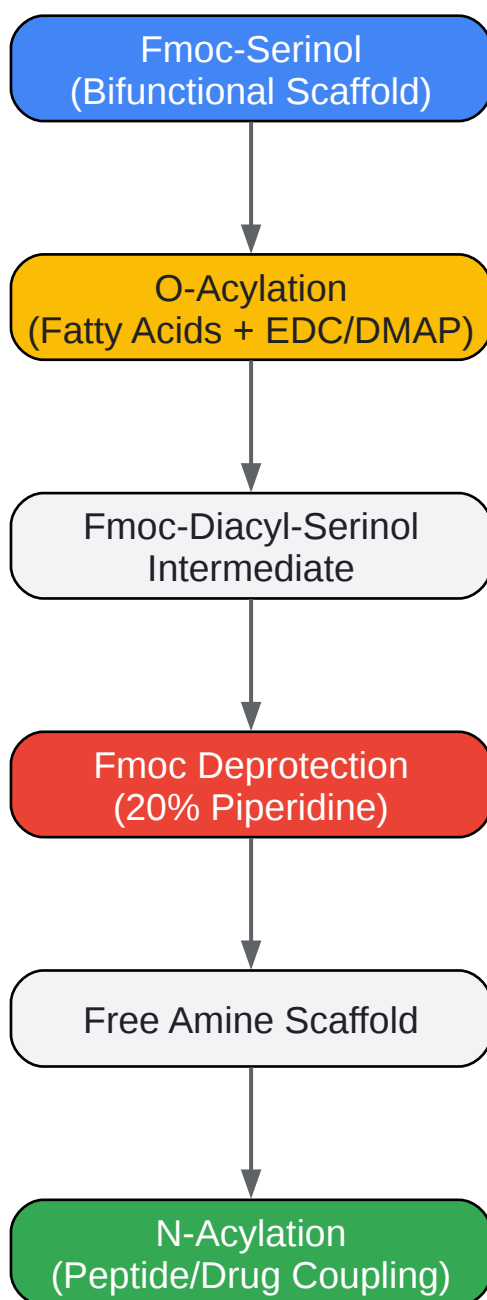
Mechanistic Handling & Storage Protocols

- Storage Causality: **Fmoc-serinol** must be stored at 2–8°C in a strictly desiccated environment[3][4]. While the Fmoc group is highly stable to acidic conditions, it is exquisitely sensitive to ambient bases. Trace moisture can facilitate the formation of micro-aggregates and, if atmospheric amines are present, initiate premature deprotection and degradation.

- PPE & Engineering Controls: Weighing must be performed inside a Class II biological safety cabinet or a ductless chemical fume hood to prevent aerosolization of the powder[5]. Nitrile gloves are mandatory; latex offers insufficient barrier protection against the polar aprotic solvents (such as DMF or DCM) routinely used to dissolve the reagent.

Experimental Workflow: Fmoc-Serinol as a Bioconjugation Scaffold

When utilizing the unprotected diol (CAS 154928-40-2), the reagent serves as an ideal scaffold for dual-lipid conjugation (e.g., forming lipopeptides)[2].



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Utilization of **Fmoc-serinol** as a bifunctional scaffold for lipid-peptide bioconjugation.

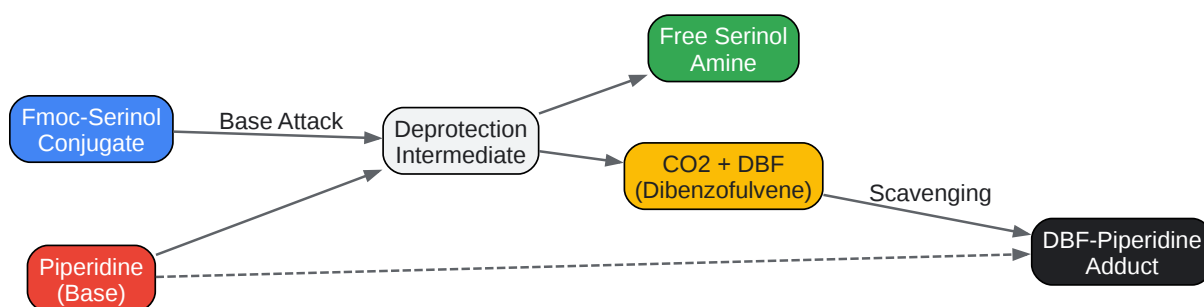
Step-by-Step Methodology: Synthesis of a Di-Lipid Bioconjugate

This protocol includes built-in analytical checkpoints to ensure each reaction goes to completion before proceeding, establishing a self-validating system.

- O-Acylation (Lipid Attachment): Dissolve 1 eq of **Fmoc-serinol** and 2.5 eq of the target fatty acid (e.g., palmitic acid) in anhydrous DCM. Add 2.5 eq of EDC·HCl and 0.2 eq of DMAP.
 - Causality: DMAP acts as an essential acyl transfer catalyst to overcome the steric hindrance of the serinol backbone. EDC is selected over DCC because its urea byproduct is water-soluble, allowing for rapid removal during aqueous workup.
- Validation (Self-Validating Checkpoint): Monitor via TLC (Hexane:EtOAc). The reaction is complete when the highly polar **Fmoc-serinol** baseline spot is fully consumed and replaced by a high-Rf lipophilic product spot.
- Aqueous Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC) and saturated NaHCO₃ (to remove excess fatty acid).
- Fmoc Deprotection: Dissolve the purified intermediate in 20% Piperidine in DMF (v/v) and stir for 30 minutes at room temperature.
- Validation: Perform a Kaiser (Ninhydrin) test. A color change to deep blue confirms the successful liberation of the primary amine.

Chemical Incompatibilities & Degradation Pathways

The defining feature of **Fmoc-serinol** is its base-lability. The deprotection mechanism relies on the abstraction of the acidic proton at the 9-position of the fluorene ring by a mild base (piperidine)[6].



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Base-catalyzed Fmoc deprotection mechanism and dibenzofulvene scavenging.

- Causality of Scavenging: The β -elimination releases dibenzofulvene (DBF) and CO₂. DBF is a highly reactive electrophile that can re-alkylate the newly freed primary amine. Piperidine serves a dual role: it initiates the elimination and acts as a scavenger, forming a stable DBF-piperidine adduct to prevent side reactions.

Emergency Response & Waste Disposal

- Spill Protocol: Do not sweep dry powder. Cover the spill with damp absorbent paper to suppress dust, then wipe clean.
- Waste Disposal: Solutions containing **Fmoc-serinol** and piperidine must be collected in designated basic organic waste containers. Never mix with acidic waste streams due to the risk of exothermic neutralization and CO₂ gas evolution from carbonate byproducts.

References

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